molecular formula C16H17FO B6374122 2-Fluoro-4-(4-t-butylphenyl)phenol, 95% CAS No. 1261897-69-1

2-Fluoro-4-(4-t-butylphenyl)phenol, 95%

Cat. No.: B6374122
CAS No.: 1261897-69-1
M. Wt: 244.30 g/mol
InChI Key: YEZLTQZUFPPIHT-UHFFFAOYSA-N
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Description

2-Fluoro-4-(4-t-butylphenyl)phenol, 95% (2F4TBP95) is a phenolic compound that has been extensively studied in recent years due to its potential applications in the field of organic synthesis. 2F4TBP95 is a versatile reagent that can be used in a variety of synthetic methods, including the synthesis of polymers, drugs, and other organic compounds. In addition, 2F4TBP95 has been found to possess interesting biochemical and physiological effects that have opened up numerous possibilities for its use in scientific research.

Scientific Research Applications

2-Fluoro-4-(4-t-butylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of polymers, drugs, and other organic compounds. In addition, 2-Fluoro-4-(4-t-butylphenyl)phenol, 95% has been found to possess interesting biochemical and physiological effects that have opened up numerous possibilities for its use in scientific research. For example, it has been used in the study of the role of the enzyme CYP2C19 in the metabolism of drugs, as well as the study of the role of the enzyme CYP2D6 in the metabolism of drugs.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-t-butylphenyl)phenol, 95% is not yet fully understood. However, it is believed to act as a proton-transfer catalyst, which means that it can facilitate the transfer of protons between molecules. This property of 2-Fluoro-4-(4-t-butylphenyl)phenol, 95% may explain its ability to catalyze the synthesis of polymers, drugs, and other organic compounds.
Biochemical and Physiological Effects
2-Fluoro-4-(4-t-butylphenyl)phenol, 95% has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the enzyme CYP2C19, which is involved in the metabolism of drugs. In addition, 2-Fluoro-4-(4-t-butylphenyl)phenol, 95% has been found to inhibit the enzyme CYP2D6, which is involved in the metabolism of drugs. Furthermore, 2-Fluoro-4-(4-t-butylphenyl)phenol, 95% has been found to have antioxidant properties, which may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

2-Fluoro-4-(4-t-butylphenyl)phenol, 95% has several advantages for use in lab experiments. It is relatively inexpensive, easy to obtain, and easy to use. In addition, it is a highly reactive compound, which means that it can be used in a variety of synthetic methods. However, 2-Fluoro-4-(4-t-butylphenyl)phenol, 95% also has some limitations. For example, it is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for 2-Fluoro-4-(4-t-butylphenyl)phenol, 95%. One possibility is to further explore its biochemical and physiological effects, as this could lead to new and improved treatments for various diseases. Another possibility is to use 2-Fluoro-4-(4-t-butylphenyl)phenol, 95% as a catalyst in the synthesis of new and improved polymers, drugs, and other organic compounds. Finally, 2-Fluoro-4-(4-t-butylphenyl)phenol, 95% could be used to study the role of enzymes in the metabolism of drugs, which could lead to the development of more effective drugs.

Synthesis Methods

2-Fluoro-4-(4-t-butylphenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 4-t-butylphenol with 2-fluoro-4-chlorophenol in the presence of a base, such as sodium hydroxide. This reaction yields a mixture of 2-Fluoro-4-(4-t-butylphenyl)phenol, 95% and 2-fluoro-4-chlorophenol, which can then be separated by column chromatography. The second step involves the conversion of the 2-Fluoro-4-(4-t-butylphenyl)phenol, 95% to its 95% pure form by recrystallization.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FO/c1-16(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(17)10-12/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZLTQZUFPPIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684349
Record name 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-69-1
Record name 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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